2-(2-Chlorophenyl)ethanamine hydrochloride
Overview
Description
2-(2-Chlorophenyl)ethanamine hydrochloride is a chemical compound that belongs to the class of phenethylamines. It is characterized by the presence of a chlorine atom attached to the phenyl ring and an amine group attached to the ethyl chain. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)ethanamine hydrochloride typically involves the chlorination of phenethylamine. One common method is the reaction of phenethylamine with thionyl chloride, which introduces the chlorine atom to the phenyl ring. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as the use of chlorinating agents like phosphorus pentachloride or sulfuryl chloride. These methods allow for the efficient production of the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloroacetophenone or 2-chlorobenzaldehyde.
Reduction: Formation of 2-chloroethylamine.
Substitution: Formation of various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)ethanamine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction affects the release and reuptake of neurotransmitters, leading to various physiological effects.
Comparison with Similar Compounds
2-(2-Chlorophenyl)ethanamine hydrochloride can be compared with other similar compounds such as:
Phenethylamine: The parent compound without the chlorine substitution.
2-Methoxy-phenethylamine: A similar compound with a methoxy group instead of a chlorine atom.
2-Bromo-phenethylamine: A similar compound with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential differences in biological activity compared to its analogs.
Properties
IUPAC Name |
2-(2-chlorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c9-8-4-2-1-3-7(8)5-6-10;/h1-4H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPXWHSUFNSZJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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